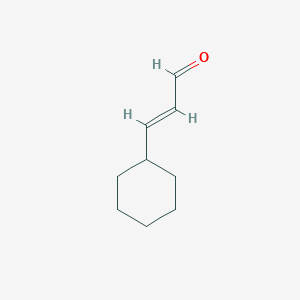

(2E)-3-cyclohexyl-2-propenal

Description

(2E)-3-cyclohexyl-2-propenal, also referred to as (E)-1-cyclohexyl-3-phenylprop-2-en-1-one (CAS: 84319-69-7), is an α,β-unsaturated ketone with the molecular formula C₁₅H₁₈O and a molecular weight of 214.30 g/mol . Its structure features a cyclohexyl group attached to the carbonyl carbon and a phenyl substituent at the β-position of the propenal backbone. This compound is cataloged under identifiers such as NSC-313411 and PubChem CID 733719, indicating its inclusion in chemical screening programs and databases . The (2E) stereochemistry confers rigidity to the molecule, influencing its reactivity and biological interactions.

Properties

IUPAC Name |

(E)-3-cyclohexylprop-2-enal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c10-8-4-7-9-5-2-1-3-6-9/h4,7-9H,1-3,5-6H2/b7-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHBPBSHMQBWSC-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C=CC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)/C=C/C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-cyclohexyl-2-propenal can be achieved through several methods. One common approach involves the aldol condensation of cyclohexanone with acrolein. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of (2E)-3-cyclohexyl-2-propenal may involve the use of continuous flow reactors to optimize yield and purity. The reaction conditions are carefully monitored to maintain the appropriate temperature, pressure, and reactant concentrations. Catalysts may also be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: (2E)-3-Cyclohexyl-2-propenal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The double bond in (2E)-3-cyclohexyl-2-propenal can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation, to form substituted products.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products Formed:

Oxidation: Cyclohexylacrylic acid.

Reduction: Cyclohexylpropenol.

Substitution: 3-Bromo-3-cyclohexylpropenal.

Scientific Research Applications

(2E)-3-Cyclohexyl-2-propenal has several applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases.

Medicine: Research into potential therapeutic applications, such as the development of new drugs targeting specific biochemical pathways.

Industry: Utilized in the production of fragrances and flavoring agents due to its aldehyde group, which imparts a distinct aroma.

Mechanism of Action

The mechanism of action of (2E)-3-cyclohexyl-2-propenal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This reactivity is exploited in biochemical assays to study enzyme kinetics and inhibition.

Comparison with Similar Compounds

Comparison with Structural Analogs

Diuretic Activity of Compounds 2a, 2c, and 2e

Studies on structurally related α,β-unsaturated ketones (compounds 2a , 2c , and 2e ) reveal distinct diuretic effects in rat models (Table 1). While the exact substituents of 2a and 2c are unspecified, their pharmacological profiles differ significantly from 2e (the target compound):

- 2e demonstrated the highest increase in urine volume and urinary electrolyte excretion (Na⁺, K⁺, Cl⁻) following oral administration .

- 2a and 2c showed moderate to low activity, suggesting that the cyclohexyl-phenyl substitution pattern in 2e enhances diuretic potency .

Table 1. Comparative Diuretic Effects of 2a, 2c, and 2e in Rats

| Compound | Urine Volume Increase (%) | Na⁺ Excretion | K⁺ Excretion | Cl⁻ Excretion |

|---|---|---|---|---|

| 2a | Moderate | Moderate | Low | Moderate |

| 2c | Low | Low | Low | Low |

| 2e | High | High | High | High |

Adapted from Bioorganic Chemistry (2021)

Functional Group Variations: Epoxide Analog

The compound (-)-(2S,3S)-2,3-Epoxy-3-cyclohexyl-1-propanol (CAS referenced in ) shares the cyclohexyl moiety but replaces the propenal ketone with an epoxide group.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : The cyclohexyl group in 2e increases logP compared to analogs with smaller alkyl substituents, enhancing membrane permeability and central nervous system (CNS) penetration . This property aligns with findings in nitrosourea compounds (e.g., NSC-409962), where lipophilicity correlates with efficacy against intracerebral tumors .

- Stability: The conjugated enone system in 2e may confer greater stability against hydrolysis compared to non-conjugated ketones or epoxides .

Research Findings and Therapeutic Implications

- Its superior performance over 2a and 2c highlights the importance of substituent optimization in drug design .

- Future studies could explore 2e’s capacity to bypass the blood-brain barrier.

Biological Activity

(2E)-3-cyclohexyl-2-propenal, also known as 3-cyclohexylprop-2-enal, is an organic compound with notable biological activities. Its molecular formula is CHO, and it has garnered interest due to its antimicrobial properties and potential applications in various fields, including pharmaceuticals and agriculture.

- Molecular Weight : 138.207 g/mol

- Boiling Point : 255.6°C

- Melting Point : -33.5°C

- Solubility : Soluble in organic solvents like ethanol and ether, but has limited solubility in water.

Antimicrobial Activity

Recent studies have demonstrated that (2E)-3-cyclohexyl-2-propenal exhibits significant antimicrobial activity against a range of bacterial and fungal strains. The following table summarizes its effectiveness against various microorganisms:

| Microorganism | Type | Sensitivity |

|---|---|---|

| Staphylococcus aureus | Gram-positive bacteria | Sensitive |

| Bacillus subtilis | Gram-positive bacteria | Sensitive |

| Candida albicans | Yeast | Sensitive |

These findings suggest that (2E)-3-cyclohexyl-2-propenal could serve as a potential antimicrobial agent in healthcare settings, particularly for treating infections caused by resistant strains of bacteria and fungi.

The biological activity of (2E)-3-cyclohexyl-2-propenal is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity allows it to interfere with essential biological processes, making it a useful tool in biochemical assays for studying enzyme kinetics and inhibition.

Additionally, its unique steric effects due to the cyclohexyl group contribute to its distinct reactivity profile compared to other similar compounds, which may enhance its efficacy as an antimicrobial agent.

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of (2E)-3-cyclohexyl-2-propenal showed that it inhibited the growth of Staphylococcus aureus at concentrations as low as 50 µg/mL. This indicates a promising potential for use in topical formulations aimed at preventing skin infections.

- Enzyme Inhibition : Research on enzyme interactions revealed that (2E)-3-cyclohexyl-2-propenal could act as a competitive inhibitor for certain enzymes involved in metabolic pathways. For instance, it was found to inhibit the enzyme acetylcholinesterase, which plays a crucial role in neurotransmission.

Applications and Future Directions

Given its antimicrobial properties and potential enzyme inhibition capabilities, (2E)-3-cyclohexyl-2-propenal may have applications in:

- Pharmaceuticals : Development of new antimicrobial agents.

- Agriculture : Use as a natural pesticide due to its effectiveness against plant pathogens.

- Biochemical Research : As a reagent for studying enzyme mechanisms and interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.